2-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide
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Overview
Description
The compound “2-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide” is a complex organic molecule that contains a cyclohexyl group, a thiazolo[4,5-b]pyridin-2-yl group, and an acetamide group . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclohexyl group is a six-membered carbon ring, the thiazolo[4,5-b]pyridin-2-yl group is a heterocyclic ring containing nitrogen and sulfur atoms, and the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis
The reactivity of this compound would likely depend on its functional groups. For instance, the acetamide group might participate in various condensation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like acetamide might make it soluble in polar solvents .Scientific Research Applications
Antimicrobial Applications
Several studies have focused on the synthesis of new heterocycles incorporating various moieties with demonstrated antimicrobial activities. For instance, compounds synthesized from key intermediates similar to "2-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide" have been evaluated for their potential as antimicrobial agents. The synthesis processes often involve creating derivatives that exhibit significant antimicrobial properties against a range of microbial strains (Bondock et al., 2008), (Ali et al., 2010).
Synthesis of Novel Heterocycles
Research into the synthesis of novel heterocyclic compounds often involves the exploration of unique chemical structures for potential pharmacological applications. For example, the synthesis and evaluation of various heterocycles for their insecticidal, antitumor, and antimicrobial activities are common themes in chemical research. These studies involve detailed characterizations and evaluations of newly synthesized compounds to determine their efficacy and potential application areas (Fadda et al., 2017), (Albratty et al., 2017).
Mechanism of Action
Target of Action
They have been reported to inhibit the ErbB family of tyrosine kinase (EGFR), antagonize G-protein coupled receptors (mGluR 5), and inhibit 3′,5′-cyclic adenosine monophosphate phosphodiesterase (PDE) III .
Mode of Action
Thiazolo[4,5-b]pyridines are known to interact with their targets through various mechanisms, depending on the specific target and the structure of the compound .
Biochemical Pathways
Given the known targets of thiazolo[4,5-b]pyridines, it can be inferred that this compound may affect pathways related to cell signaling, cell proliferation, and cell death .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit cytotoxic effects on various cell lines, suggesting that this compound may have similar effects .
Future Directions
Properties
IUPAC Name |
2-cyclohexyl-N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-10-8-11(2)17-15-14(10)21-16(19-15)18-13(20)9-12-6-4-3-5-7-12/h8,12H,3-7,9H2,1-2H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIOHSGRQFKQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)CC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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